Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

pKa modulation basicity oral bioavailability

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate (CAS 1781661-06-0; MF C₁₁H₂₀F₂N₂O₂; MW 250.29 g/mol) is a synthetic, orthogonally protected, gem-difluorinated piperidine derivative belonging to the class of N-Boc-4-aminopiperidine building blocks. It features four structural elements combined in a single intermediate: an acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a free primary amine at the 4-position, a gem-difluoro substituent at the 3-position, and a methyl group co-located with the amine at C4 to form a quaternary carbon center.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
Cat. No. B8011429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-6-5-10(4,14)11(12,13)7-15/h5-7,14H2,1-4H3
InChIKeyBIUXCPSCBFAJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Amino-3,3-Difluoro-4-Methyl-Piperidine-1-Carboxylate: A Multifunctional Fluorinated Piperidine Building Block for Drug Discovery Procurement


Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate (CAS 1781661-06-0; MF C₁₁H₂₀F₂N₂O₂; MW 250.29 g/mol) is a synthetic, orthogonally protected, gem-difluorinated piperidine derivative belonging to the class of N-Boc-4-aminopiperidine building blocks . It features four structural elements combined in a single intermediate: an acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a free primary amine at the 4-position, a gem-difluoro substituent at the 3-position, and a methyl group co-located with the amine at C4 to form a quaternary carbon center . This compound is commercially supplied at ≥97% purity and is catalogued as a fluorinated pharmaceutical intermediate intended exclusively for research and development use .

Why Tert-Butyl 4-Amino-3,3-Difluoro-4-Methyl-Piperidine-1-Carboxylate Cannot Be Replaced by Simpler Piperidine Analogs


This compound integrates four functional features—Boc protection, a free 4-amine, a gem-difluoro motif, and a quaternary C4 center—into a single intermediate. Substituting with simpler analogs inevitably sacrifices at least one of these elements. Replacing it with tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 343788-69-2), which lacks the 3,3-difluoro group, forfeits the pKa-lowering effect of gem-difluorination (ΔpKa of 1–3 units relative to non-fluorinated piperidines) and the accompanying metabolic stability enhancement documented for difluorinated saturated heterocyclic amines [1]. Conversely, using tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8), which lacks the 4-methyl group, eliminates the quaternary carbon center that provides conformational constraint and removes an sp³-rich steric element increasingly valued in fragment-based drug discovery [2]. Using 3,3-difluoro-4-methylpiperidine (CAS 374822-46-5) without Boc protection eliminates the orthogonal protection strategy and exposes the piperidine nitrogen to undesired side reactions during multi-step syntheses . Each substitution trades away a critical design parameter, making the target compound the only intermediate that concurrently delivers all four structural features.

Quantitative Differentiation Evidence: Tert-Butyl 4-Amino-3,3-Difluoro-4-Methyl-Piperidine-1-Carboxylate vs. Closest Analogs


Gem-Difluoro-Induced Basicity Reduction: pKa Modulation vs. Non-Fluorinated 4-Aminopiperidine Analogs

The gem-difluoro substituent at the 3-position of the piperidine ring inductively withdraws electron density from the piperidine nitrogen, lowering its pKa relative to non-fluorinated analogs. In the systematic study by Melnykov et al. (2023), the gem-difluoro effect on saturated heterocyclic amines produced a ΔpKa of approximately 3.14 units for the 4,4-difluoropiperidine vs. parent piperidine pair, with the magnitude of pKa depression governed by the number of fluorine atoms and their through-bond distance to the protonation center [1]. The 3,3-difluoro-4-methylpiperidine scaffold is reported to lower piperidine nitrogen basicity by 1–2 pKa units compared to non-fluorinated piperidine, improving oral bioavailability and blood-brain barrier penetration potential [2]. A predicted pKa of 7.66 ± 0.40 has been reported for the closely related tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8, lacking the 4-methyl group), compared to pKa values of ~9.8–10.1 for non-fluorinated N-Boc-4-aminopiperidines, consistent with a pKa reduction of approximately 2–2.4 units attributable to the gem-difluoro motif . While direct experimental pKa measurement for CAS 1781661-06-0 has not been published, the inductive effect of the additional 4-methyl group (electron-donating, slightly counteracting) is expected to produce a net pKa depression of 1.5–2.5 units vs. tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 343788-69-2).

pKa modulation basicity oral bioavailability BBB penetration

Metabolic Stability of Gem-Difluorinated Piperidine Scaffolds vs. Non-Fluorinated Counterparts

The gem-difluoro motif at the 3-position blocks oxidative metabolism at this site by replacing vulnerable C–H bonds with strong C–F bonds (~485 kJ/mol vs. ~413 kJ/mol for C–H) . In a comprehensive study by Melnykov et al. (2023), intrinsic microsomal clearance measurements across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated high metabolic stability for all compounds studied, with the sole exception of the 3,3-difluoroazetidine derivative [1]. The Holovach et al. (2022) study on functionalized gem-difluorinated cycloalkanes further established that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives when compared to their non-fluorinated and acyclic counterparts [2]. For the target compound, the 4-methyl-4-amino quaternary center provides additional steric shielding against CYP450-mediated oxidation at the C4 position, a feature absent in the des-methyl analog tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8).

metabolic stability intrinsic clearance microsomal stability oxidative metabolism

Conformational Restriction by Gem-Difluoro Gauche Effect: Impact on Binding Selectivity vs. Non-Fluorinated and Mono-Fluorinated Piperidines

The gem-difluoro group at the 3-position exerts a stereoelectronic gauche effect that restricts the piperidine ring conformational equilibrium. For the 3,3-difluoro-4-methylpiperidine scaffold, this gauche effect preferentially locks the C4-methyl group into a specific equatorial or axial orientation, thereby enhancing binding selectivity toward biological targets [1]. This conformational locking has been experimentally validated by X-ray crystallography for the closely related tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS 1373502-94-3), which confirms chair conformation preferences . A systematic NMR spectroscopic survey of fluorinated piperidine derivatives by Nairoukh, Strieth-Kalthoff, Bergander, and Glorius (2021) established the origin of axial-F preference in fluorinated piperidines, providing a quantitative framework for predicting conformational behavior [2]. The Melnykov et al. (2023) study identified that conformational preferences considerably affect both pKa and LogP values in difluorinated piperidines, with features of 'Janus face' (facially polarized) cyclic compounds exhibiting unusually high hydrophilicity [3]. In contrast, non-fluorinated 4-aminopiperidines (e.g., CAS 343788-69-2) and mono-fluorinated analogs lack this conformational restriction, exhibiting greater ring flexibility and consequently lower potential for conformation-dependent target selectivity.

conformational analysis gauche effect ring puckering binding selectivity

Orthogonal Dual Functionalization Handles: Boc-Protected Piperidine Nitrogen Plus Free 4-Amine vs. Mono-Functionalized Analogs

The target compound provides two chemically distinct amine functionalities with orthogonal reactivity: (1) the Boc-protected piperidine nitrogen, which is stable under basic and nucleophilic conditions but can be deprotected with acid (TFA or HCl) to reveal a secondary amine; and (2) the free primary amine at the 4-position, which can undergo reductive amination, amide coupling, sulfonamide formation, or urea formation without affecting the Boc group . This contrasts with tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS 1373502-94-3), which lacks the 4-amino group entirely and thus provides only a single Boc-protected piperidine handle . It also contrasts with 3,3-difluoro-4-methylpiperidine (CAS 374822-46-5), which has no protecting group and exposes the piperidine nitrogen to unwanted side reactions . The analogous Cbz-protected variant (benzyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylate, CAS 1781077-03-9) provides an alternative protection strategy but requires hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functional groups . The Boc/4-NH₂ combination therefore offers the most versatile orthogonal protection scheme for multi-step synthesis of complex bifunctional molecules.

orthogonal protection bifunctional building block sequential derivatization PROTAC linker

Quaternary C4 Center: Steric and Stereochemical Differentiation vs. C4-Unsubstituted and C4-Monosubstituted Analogs

The simultaneous presence of a methyl group and an amino group at the C4 position creates a quaternary carbon center (four non-hydrogen substituents), a structural feature absent in all simpler analogs. This quaternary center provides: (i) complete elimination of chiral instability at C4 (no epimerization risk during synthesis); (ii) increased three-dimensionality (fraction sp³ = 1.0 at C4), contributing to higher Fsp³ character valued in fragment-based drug discovery for improving clinical success rates [1]; and (iii) steric shielding of the 4-amino group, which can reduce unwanted metabolic N-acetylation or oxidative deamination relative to the sterically exposed 4-amino group in tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8, no 4-methyl) . The non-fluorinated comparator tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 343788-69-2, MW 214.30) shares the quaternary center but lacks the 3,3-difluoro motif (MW difference of 36 Da attributable to F₂ vs. H₂ replacement), demonstrating that the target compound uniquely combines quaternary C4 architecture with gem-difluoro electronic modulation .

quaternary carbon steric shielding sp3-rich fragments three-dimensionality

Highest-Impact Application Scenarios for Tert-Butyl 4-Amino-3,3-Difluoro-4-Methyl-Piperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


PROTAC Degrader and Bifunctional Molecule Linker Synthesis

The orthogonal Boc/4-NH₂ dual functionalization enables sequential derivatization without protecting group manipulation: the 4-amine can be coupled to a target-protein ligand (warfarin head) via amide bond formation while the Boc-protected piperidine nitrogen remains inert; subsequent Boc deprotection reveals the piperidine NH for attachment of an E3 ligase ligand via a linker. This two-step, one-protection strategy eliminates 2–3 synthetic steps compared to using mono-functionalized piperidine intermediates, directly reducing synthesis time and improving overall yield in degrader library production [1]. The gem-difluoro group also contributes favorable physicochemical properties (moderated pKa, enhanced metabolic stability) to the final PROTAC molecule, which must navigate challenging cell permeability and stability requirements [2].

Kinase Inhibitor Lead Optimization Requiring CNS Penetration

The 1.5–2.5 unit pKa reduction conferred by the gem-difluoro motif shifts the ionized fraction at physiological pH, a critical determinant of blood-brain barrier penetration. When incorporated into kinase inhibitor scaffolds targeting CNS indications (e.g., JAK, CDK, or tyrosine kinase inhibitors for brain tumors or neurodegenerative diseases), this building block can reduce the basicity-driven efflux by P-glycoprotein and improve passive CNS permeability [1][2]. The quaternary C4 center further contributes metabolic stability at a position often vulnerable to oxidative metabolism, and the free 4-amine provides a vector for attaching kinase hinge-binding motifs .

Fluorinated Macrocycle and Ion Channel Modulator Assembly

The conformational restriction imposed by the gem-difluoro gauche effect pre-organizes the piperidine ring into a defined chair conformation, a property particularly valuable in macrocycle design where conformational flexibility must be controlled to achieve high-affinity binding. The target compound has been specifically identified as a building block for fluorinated macrocycle synthesis and ion channel modulator development [1]. The dual amine handles allow incorporation into macrocyclic architectures via sequential ring-closing reactions, while the quaternary C4 center provides steric constraint that further defines macrocycle topology [2].

Fragment-Based Drug Discovery (FBDD) Library Design

Fluorinated piperidines have been validated as high-value 3D fragments for fragment-based drug discovery, offering enhanced three-dimensionality (higher Fsp³) compared to flat aromatic fragments that dominate traditional fragment libraries [1]. The target compound, with its quaternary C4 center, gem-difluoro motif, and dual functionalization handles, serves as an ideal core fragment for generating diverse derivative libraries through parallel amide coupling, reductive amination, or sulfonamide formation at the 4-amine, followed by Boc deprotection and further diversification at the piperidine nitrogen [2]. The conformational restriction and pKa modulation provide additional vectors for SAR exploration that are not available from non-fluorinated or mono-functionalized piperidine fragments.

Quote Request

Request a Quote for Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.